molecular formula C23H23N3O4 B2790137 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one CAS No. 2034534-60-4

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one

Katalognummer: B2790137
CAS-Nummer: 2034534-60-4
Molekulargewicht: 405.454
InChI-Schlüssel: ZZMJDZBUWHCLAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a dihydroisoquinoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.

    Construction of the dihydroisoquinoline structure: This can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole and dihydroisoquinoline structures using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety and the dihydroisoquinoline structure.

    Reduction: Reduction reactions can occur at the carbonyl group and the pyrazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and dihydroisoquinoline moieties.

    Reduction: Reduced forms of the carbonyl group and pyrazole ring.

    Substitution: Substituted derivatives at the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound is utilized in the development of chemical tools for studying protein-ligand interactions.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: The compound can interact with receptors, modulating their signaling pathways.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the methyl group on the pyrazole ring.

    2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Has an ethanone group instead of a propanone group.

Uniqueness

The presence of the methyl group on the pyrazole ring and the propanone group in 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one distinguishes it from similar compounds. These structural features may contribute to its unique chemical properties and biological activities.

Biologische Aktivität

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 324023-99-6

This compound features a benzodioxole moiety, which is known for its diverse biological activities, and a tetrahydroisoquinoline scaffold that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Phospholipase A2 (PLA2) : Research indicates that compounds with similar structures can inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition correlates with the potential for these compounds to cause cellular toxicity and may be a critical factor in their pharmacological profiles .
  • Neuroprotective Effects : The benzodioxole structure is linked to neuroprotective properties. Compounds derived from this scaffold have been studied for their effects on neurodegenerative disorders, suggesting that this compound might exhibit similar protective effects against neuronal damage .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Antidepressant Activity : The presence of the pyrazole ring suggests potential antidepressant effects. Compounds with similar structures have been reported to act on serotonin pathways, indicating that this compound may also influence mood regulation .
  • Antitumor Properties : Preliminary studies indicate potential antitumor activity. Compounds related to the benzodioxole structure have been investigated for their ability to inhibit cancer cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of PLA2 activity at concentrations below 1 mM. This finding aligns with studies on related compounds that have shown similar inhibitory effects on PLA2G15, indicating a potential mechanism for phospholipidosis .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameIC50 (μM)Biological Activity
Compound A0.18PLA2 Inhibition
Compound B40.01Antitumor Activity
Compound C<1Neuroprotective

This table illustrates the potency and biological relevance of compounds within the same chemical family.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-15(30-18-7-8-21-22(9-18)29-14-28-21)23(27)26-12-16-5-3-4-6-19(16)20(13-26)17-10-24-25(2)11-17/h3-11,15,20H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJDZBUWHCLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.